8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid
Description
This compound features a bicyclic pyrido[3,4-c]azepine core with a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a carboxylic acid at the 4-position (Figure 1). The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the carboxylic acid moiety may facilitate hydrogen bonding or salt formation, enhancing solubility. This molecule is likely an intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles common in drug discovery. Its structural complexity necessitates advanced crystallographic methods, such as those enabled by the SHELX software suite, for precise structural determination .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydropyrido[3,4-c]azepine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-6-4-5-11-10(9-17)7-16-8-12(11)13(18)19/h7-8H,4-6,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLRSCFDQDKPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=NC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in water or DMAP in acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in multi-step organic synthesis.
Biology: In the synthesis of peptides and other biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Key analogs include ACT-774312 (a CRTH2 receptor antagonist) and setipiprant , both of which share bicyclic frameworks but differ in substitution patterns and biological roles (Table 1).
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Key Observations:
- Substituents: The Boc group in the target compound contrasts with bioactive substituents (e.g., chloropyrimidinyl, fluorine) in ACT-774312, which are critical for receptor binding.
- Carboxylic Acid vs. Acetic Acid: Both the target compound and ACT-774312 possess acidic groups, but the latter’s acetic acid chain may enhance binding to CRTH2 via extended interactions .
Crystallographic and Structural Studies
The SHELX software suite has been pivotal in resolving complex structures like these, particularly for validating stereochemistry and hydrogen-bonding networks . For example, SHELXL’s refinement capabilities ensure accurate modeling of the Boc group’s steric effects and the carboxylic acid’s ionization state.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
